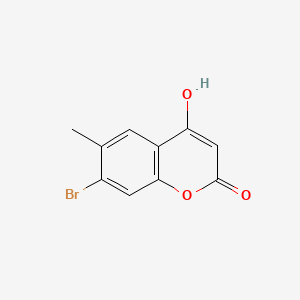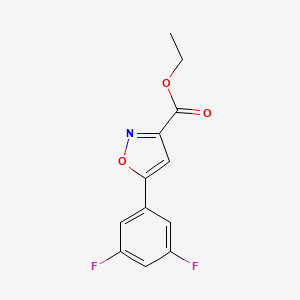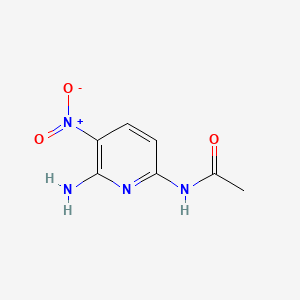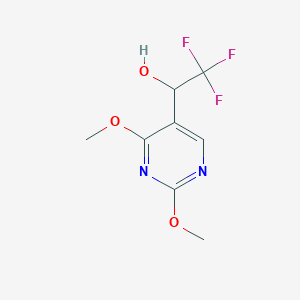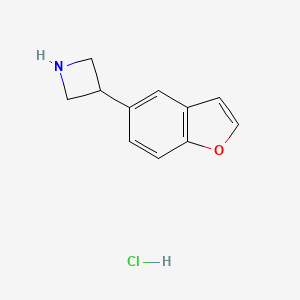
3-(5-Benzofuryl)azetidine Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “MFCD32662208” is a chemical entity with unique properties and applications. It is known for its specific molecular structure and has been studied extensively for its potential uses in various scientific fields. This compound is of interest due to its reactivity and the potential it holds for industrial and pharmaceutical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of “MFCD32662208” involves a series of chemical reactions that require precise conditions. The primary synthetic route includes the reaction of specific precursors under controlled temperature and pressure conditions. The reaction typically involves the use of catalysts to enhance the yield and purity of the final product.
Industrial Production Methods: On an industrial scale, the production of “MFCD32662208” is carried out in large reactors where the reaction conditions are meticulously monitored. The process involves multiple steps, including purification and crystallization, to ensure the compound meets the required standards for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions: “MFCD32662208” undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions: The reactions involving “MFCD32662208” typically require specific reagents such as oxidizing agents, reducing agents, and catalysts. The conditions for these reactions include controlled temperature, pressure, and pH levels to ensure the desired outcome.
Major Products Formed: The major products formed from the reactions of “MFCD32662208” depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxides, while reduction reactions may yield reduced forms of the compound.
Applications De Recherche Scientifique
“MFCD32662208” has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential effects on biological systems and its use in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: “MFCD32662208” is used in the production of various industrial products, including polymers and specialty chemicals.
Mécanisme D'action
The mechanism of action of “MFCD32662208” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, which can lead to changes in their activity or function. The pathways involved may include enzymatic reactions, signal transduction, and gene expression regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds: Compounds similar to “MFCD32662208” include those with similar molecular structures and reactivity. Some examples are:
- Compound A
- Compound B
- Compound C
Comparison: Compared to these similar compounds, “MFCD32662208” is unique due to its specific molecular configuration, which imparts distinct properties and reactivity. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.
Propriétés
Formule moléculaire |
C11H12ClNO |
|---|---|
Poids moléculaire |
209.67 g/mol |
Nom IUPAC |
3-(1-benzofuran-5-yl)azetidine;hydrochloride |
InChI |
InChI=1S/C11H11NO.ClH/c1-2-11-9(3-4-13-11)5-8(1)10-6-12-7-10;/h1-5,10,12H,6-7H2;1H |
Clé InChI |
NKAKWMYFLZMIMN-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN1)C2=CC3=C(C=C2)OC=C3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


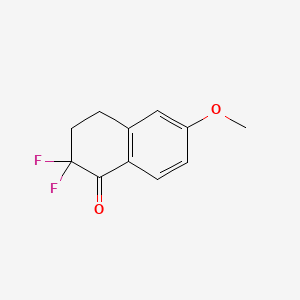
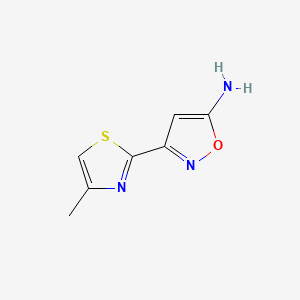
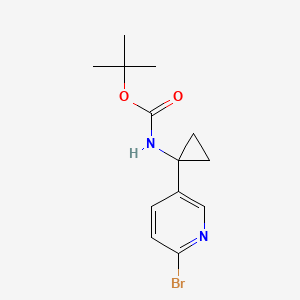

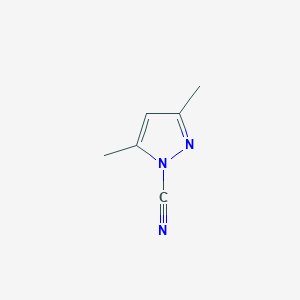
![2-[(4-Boc-1-piperazinyl)sulfonyl]ethanol](/img/structure/B13699232.png)
![(2S,4S)-1-Cbz-4-hydroxy-2-[4-(methoxycarbonyl)phenyl]piperidine](/img/structure/B13699233.png)
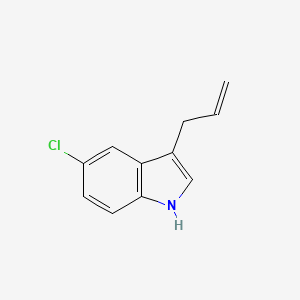
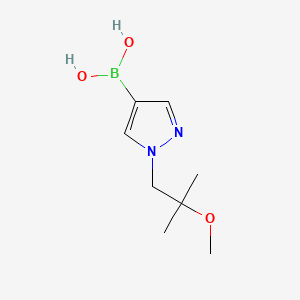
![tert-Butyl (S)-2-Amino-5-[[2-[(tert-Butoxycarbonyl)amino]ethyl]amino]-5-oxopentanoate](/img/structure/B13699270.png)
